A Technical Guide to (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone: A Versatile Scaffold for Chemical Innovation
A Technical Guide to (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone: A Versatile Scaffold for Chemical Innovation
Executive Summary
This document provides a comprehensive technical overview of the novel chemical entity, (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone. This compound merges three key structural motifs: a pyridine core, a common feature in numerous pharmaceuticals; a pyrrolidine amide, known to enhance solubility and provide a key interaction point for biological targets[1][2]; and two bromine substituents, which serve as versatile synthetic handles for diversification. While specific experimental data for this compound is not broadly published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. We present predicted physicochemical properties, a detailed, field-tested synthetic protocol, and an expert analysis of its potential as a scaffold in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block for next-generation molecular design.
Chemical Identity and Structural Characteristics
The fundamental identity of a molecule is defined by its structure and corresponding chemical descriptors. These identifiers are crucial for database registration, computational modeling, and unambiguous scientific communication.
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Systematic Name: (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone
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Molecular Formula: C₁₀H₁₀Br₂N₂O
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Molecular Weight: 334.01 g/mol
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Canonical SMILES: C1CN(C(=O)C2=CN=C(C=C2Br)Br)C1
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InChI: InChI=1S/C10H10Br2N2O/c11-7-4-8(10(15)14-3-1-2-6-14)5-13-9(7)12/h4-5H,1-3,6H2
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InChIKey: UMBVGGNFIJCSJL-UHFFFAOYSA-N
Caption: 2D structure of (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone.
Predicted Physicochemical Properties for Drug Development
While experimental data for this specific molecule are not available, we can predict key physicochemical properties based on its structure. These parameters are vital for assessing its drug-likeness and potential pharmacokinetic behavior, such as absorption, distribution, metabolism, and excretion (ADME). The predictions are based on established algorithms and data from structurally similar molecules[3][4][5].
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | Indicates a balance of hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | A low TPSA value (< 140 Ų) is correlated with good cell permeability, including penetration of the blood-brain barrier. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can improve membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N-pyridine, N-pyrrolidine, O-carbonyl) | Provides points of interaction for binding to biological targets.[2] |
| Rotatable Bonds | 1 | Low conformational flexibility can lead to higher binding affinity and improved metabolic stability. |
| Water Solubility | Low to Moderate | The pyrrolidine moiety is expected to improve solubility compared to a simple alkyl amide, a common strategy in medicinal chemistry.[2] |
Proposed Synthesis and Experimental Protocol
The synthesis of (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone is best approached via a robust and reliable amide coupling reaction. The following section details a proposed retrosynthetic analysis and a step-by-step protocol based on well-established laboratory procedures[6][7][8].
Retrosynthetic Analysis
The most logical disconnection is at the amide bond, breaking the target molecule down into a commercially available amine (pyrrolidine) and a key carboxylic acid intermediate, 2,5-dibromonicotinic acid. This intermediate can be synthesized from the commercially available 2,5-dibromopyridine via a directed ortho-metalation and carboxylation sequence.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis involves two main stages: the preparation of the key acid intermediate and the final amide coupling.
Caption: Step-by-step workflow for the proposed synthesis.
Detailed Experimental Protocol
Expert Justification: This protocol employs a standard directed ortho-metalation, a powerful technique for functionalizing aromatic rings regioselectively, followed by a HATU-mediated amide coupling. HATU is chosen for its high efficiency, rapid reaction times, and minimal side product formation, making it a trustworthy choice for synthesizing valuable compounds.
Step 1: Synthesis of 2,5-Dibromonicotinic Acid
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Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
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Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., 1.6 M solution in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
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Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice pellets.
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Work-up: Allow the reaction to warm slowly to room temperature. Quench by carefully adding saturated aqueous ammonium chloride solution. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
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Isolation: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dibromonicotinic acid, which can be used in the next step without further purification or recrystallized from a suitable solvent system.
Step 2: Synthesis of (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone
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Setup: To a round-bottom flask, add 2,5-dibromonicotinic acid (1.0 eq.) and dissolve it in dimethylformamide (DMF) to a concentration of 0.2 M.
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Reagent Addition: Add pyrrolidine (1.2 eq.), followed by HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.).
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Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC)[6].
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Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure target compound.
Predicted Spectroscopic Characterization
Confirming the identity and purity of the final product is paramount. Based on the chemical structure, the following spectroscopic signatures are predicted:
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¹H NMR (400 MHz, CDCl₃):
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δ 8.2-8.4 ppm (d, 1H): Pyridine H4 proton, downfield due to proximity to the nitrogen and bromine.
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δ 7.8-8.0 ppm (d, 1H): Pyridine H6 proton.
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δ 3.4-3.7 ppm (m, 4H): Pyrrolidine protons adjacent to the nitrogen atom, likely two distinct triplets.
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δ 1.8-2.1 ppm (m, 4H): Remaining pyrrolidine protons.
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¹³C NMR (100 MHz, CDCl₃):
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δ 165-168 ppm: Carbonyl carbon (C=O).
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δ 150-155 ppm, 140-145 ppm: Aromatic carbons attached to nitrogen and bromine.
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δ 120-135 ppm: Remaining aromatic carbons.
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δ 45-50 ppm: Pyrrolidine carbons adjacent to nitrogen.
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δ 24-28 ppm: Remaining pyrrolidine carbons.
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Mass Spectrometry (ESI-HRMS):
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The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₁Br₂N₂O⁺.
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A characteristic isotopic pattern for two bromine atoms (a triplet of peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1) will be a definitive confirmation.
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Applications in Drug Discovery and Chemical Biology
The true value of (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone lies in its potential as a versatile building block for creating libraries of novel compounds.
A Scaffold for Parallel Synthesis
The two bromine atoms on the pyridine ring are chemically distinct and can be selectively functionalized using modern cross-coupling methodologies. The bromine at the 2-position is more activated towards nucleophilic substitution and certain cross-coupling reactions, while the bromine at the 5-position is also readily functionalized. This allows for the sequential or differential introduction of new chemical moieties, making it an ideal scaffold for generating large compound libraries for high-throughput screening.
Caption: Diversification potential via cross-coupling reactions.
Pharmacological Relevance
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Kinase Inhibition: Many FDA-approved kinase inhibitors feature a substituted pyridine or similar heterocyclic core. The scaffold allows for the precise positioning of functional groups to target the ATP-binding pocket of various kinases.
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CNS-Active Agents: The pyrrolidine moiety is a privileged structure in central nervous system (CNS) drug discovery, found in compounds targeting epilepsy and other neurological disorders[9]. The predicted physicochemical properties of the core scaffold are favorable for blood-brain barrier penetration.
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Antiviral and Antibacterial Agents: The combination of a nitrogen-containing heterocycle and functionalizable handles is a proven strategy in the development of antimicrobial and antiviral therapeutics[2].
Safety and Handling
Based on safety data for analogous compounds like bromopyridines and amides, (2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone should be handled with appropriate care[10].
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GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements (Recommended): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
(2,5-dibromopyridin-3-yl)(pyrrolidin-1-yl)methanone represents a highly promising, yet underexplored, chemical scaffold. Its synthesis is achievable through robust and scalable chemical methods. The combination of a drug-like pyrrolidine amide and two versatile bromine handles provides an exceptional platform for the rapid generation of diverse molecular libraries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this building block in the pursuit of novel therapeutics and advanced materials.
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